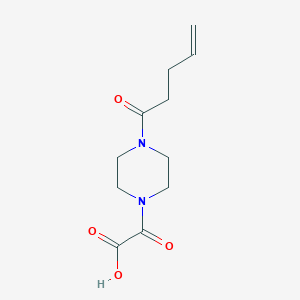
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3-methoxybenzoic acid: This can be synthesized from 3-hydroxybenzoic acid through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the difluoropropylsulfamoyl group: This step involves the reaction of 3-methoxybenzoic acid with 2,2-difluoropropylamine and a sulfonyl chloride derivative under basic conditions to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 3-methoxy-4-(2,2-difluoropropylsulfamoyl)benzoic acid derivatives.
Reduction: Products include 4-(2,2-difluoropropylamino)-3-methoxybenzoic acid.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The difluoropropyl group can enhance the compound’s stability and binding affinity, making it a potent inhibitor or modulator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoropropylsulfamoyl)benzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-Methoxy-4-(methylsulfamoyl)benzoic acid: Contains a methyl group instead of a difluoropropyl group, which can influence its stability and interactions with biological targets.
4-(2,2-Difluoroethylsulfamoyl)-3-methoxybenzoic acid: Similar structure but with a shorter alkyl chain, potentially affecting its binding properties and pharmacokinetics.
Uniqueness
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is unique due to the presence of both the methoxy and difluoropropylsulfamoyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and stability. The difluoropropyl group also contributes to its metabolic stability and resistance to enzymatic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,2-difluoropropylsulfamoyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-11(12,13)6-14-20(17,18)9-4-3-7(10(15)16)5-8(9)19-2/h3-5,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKBXROKUCAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)


![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)

![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)


![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
